molecular formula C5H10 B1368679 Cyclopentane-d10 CAS No. 7426-92-8

Cyclopentane-d10

Cat. No.: B1368679
CAS No.: 7426-92-8
M. Wt: 80.19 g/mol
InChI Key: RGSFGYAAUTVSQA-YXALHFAPSA-N
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Description

Cyclopentane-d10 is a variant of cyclopentane where all the hydrogen atoms are replaced by deuterium . It is often used in scientific research due to its unique properties.


Synthesis Analysis

This compound can be synthesized through various methods. One common method is through the catalytic hydrogenation of benzene . Another method of production is through the distillation of petroleum .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of cyclopentane, but with deuterium atoms instead of hydrogen . The exact geometry of the molecule is still under investigation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 80.19 . It shares similar physical and chemical properties with cyclopentane, which has a boiling point of 49.3 °C, and a melting point of -94.2 °C .

Scientific Research Applications

  • Infrared and Raman Spectroscopy Studies

    • Infrared Spectra of Crystalline Cyclopentane and Cyclopentane‐d10 : This research involved measuring the infrared spectra of crystalline cyclopentane and cyclopentane‐d10 at different temperatures. It provided insight into the molecular structure and behavior, such as the discovery that certain crystal forms have the same degree of disorder as the liquid state. The study also established the site symmetry of cyclopentane molecules in different crystal forms (Schettino, Marzocchi, & Califano, 1969).
    • The Infra‐Red and Raman Spectra of Cyclopentane, Cyclopentane‐d1, and Cyclopentane‐d10 : This study determined the infra‐red and Raman spectra of cyclopentane and its isotopomers to establish their molecular symmetry. It also explored how substituting hydrogen atoms with deuterium affects the complexity of the spectra (Miller & Inskeep, 1950).
  • Combustion Characteristics in Biofuel Blends

    • Investigation on combustion characteristics of cyclopentanol/diesel fuel blends in an optical engine : This research explored the effects of blending cyclopentanol, a derivative of cyclopentane, with diesel fuel on combustion characteristics. The study found that blending cyclopentanol with diesel improves ignition delay, combustion duration, and thermal efficiency, and reduces soot emissions (Chen et al., 2020).
  • Vibrational Studies and Molecular Structure Analysis

    • Vibrational studies of cyclopentane: Effect of 10-fold barrier to pseudorotation : This study used a computer program to determine the effects of potential and kinetic energy terms on the pseudorotational energy levels of cyclopentane, offering insights into its molecular dynamics and structure (Chao & Laane, 1978).
  • Photocatalytic Isotopic Exchange Studies

    • Photocatalytic isotopic exchange between cyclopentane and deuterium over a bifunctional PtTiO2 catalyst : This research demonstrated the photocatalytic nature of cyclopentane-deuterium isotopic exchange (CDIE) using a Pt/anatase catalyst. It provided new insights into the mechanisms of heterogeneous photocatalysis (Courbon, Herrmann, & Pichat, 1981).
  • Investigations in High-Pressure Polymorphism

    • High-pressure polymorphism of cyclopentanol (C5H10O): the structure of cyclopentanol phase-V at 1.5 GPa : The study reported the high-pressure crystal structure of cyclopentanol, a compound closely related to cyclopentane, highlighting the behavior of cyclopentane derivatives under extreme pressure conditions (Moggach et al., 2005).

Safety and Hazards

Cyclopentane, a compound similar to Cyclopentane-d10, is highly flammable and can cause skin and eye irritation on direct contact. Inhalation can lead to respiratory irritation . It’s important to handle this compound in a well-ventilated area and keep it away from heat sources .

Future Directions

The future directions of Cyclopentane-d10 research could involve further investigations into its molecular structure and potential applications .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5-decadeuteriocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10/c1-2-4-5-3-1/h1-5H2/i1D2,2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSFGYAAUTVSQA-YXALHFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584462
Record name (~2~H_10_)Cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7426-92-8
Record name (~2~H_10_)Cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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